Benzyl 3-bromopropyl ether
Overview
Description
Benzyl 3-bromopropyl ether is an organic compound with the molecular formula C10H13BrO. It is a colorless to slightly yellow liquid that is slightly soluble in water. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
Benzyl 3-bromopropyl ether is a chemical compound with the molecular formula C10H13BrO It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzylic compounds often act through nucleophilic substitution reactions, where the bromine atom can be replaced by other groups . This allows the compound to form covalent bonds with its targets, potentially altering their function.
Biochemical Pathways
It has been used in the synthesis of various complex molecules , suggesting that it may interact with multiple biochemical pathways.
Pharmacokinetics
Its physical properties such as a boiling point of 130-132 °c/8 mmhg and a density of 1298 g/mL at 25 °C suggest that it may have significant bioavailability .
Result of Action
It’s known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may have cytotoxic effects at high concentrations.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemical species in the environment. Additionally, its stability and efficacy may be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-bromopropyl ether can be synthesized through the reaction of benzyl alcohol with 3-bromopropanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form benzyl 3-bromopropyl ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and sodium methoxide.
Major Products:
Substitution Reactions: Products include various substituted ethers, amines, and thiols depending on the nucleophile used.
Oxidation Reactions: The major product is benzyl 3-bromopropyl ketone.
Scientific Research Applications
Benzyl 3-bromopropyl ether is utilized in several scientific research applications:
Comparison with Similar Compounds
- Benzyl 2-bromoethyl ether
- Benzyl 4-methylbenzyl ether
- Phenyl vinyl ether
- 2-Bromoethyl methyl ether
Comparison: Benzyl 3-bromopropyl ether is unique due to its three-carbon chain length between the benzyl group and the bromine atom. This structural feature provides distinct reactivity and selectivity in chemical reactions compared to similar compounds with shorter or longer carbon chains. For example, benzyl 2-bromoethyl ether has a shorter two-carbon chain, which may result in different steric and electronic effects during reactions .
Biological Activity
Benzyl 3-bromopropyl ether, also known as (3-bromopropoxy)methylbenzene, is an organic compound with a molecular formula of CHBrO and a molecular weight of approximately 229.12 g/mol. This compound is notable for its bromine atom, which plays a significant role in its chemical reactivity and biological properties. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHBrO
- Molecular Weight : 229.12 g/mol
- Appearance : Colorless to light yellow liquid
- Boiling Point : Approximately 141 °C at reduced pressure (14 mmHg)
- Solubility : Slightly soluble in water
Biological Activity
This compound exhibits several notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions.
Cytochrome P450 Inhibition
Research indicates that this compound acts as an inhibitor of the cytochrome P450 1A2 and 2D6 enzymes. These enzymes are involved in the metabolism of various pharmaceuticals, suggesting that this compound could alter the metabolism of co-administered drugs, necessitating careful consideration in therapeutic contexts.
Table 1: Cytochrome P450 Enzymes Inhibited by this compound
Enzyme | Role in Metabolism | Inhibition Type |
---|---|---|
CYP1A2 | Metabolizes caffeine and theophylline | Competitive inhibition |
CYP2D6 | Metabolizes antidepressants and beta-blockers | Competitive inhibition |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit antimicrobial properties against various bacterial strains. The exact mechanisms remain under investigation, but it is hypothesized that the bromine atom enhances its reactivity towards microbial targets.
- Cytotoxicity Against Cancer Cell Lines : Research has indicated that benzyl ethers can demonstrate cytotoxic effects against certain cancer cell lines. This compound's unique structure may contribute to its ability to induce apoptosis in these cells, although further studies are needed to confirm these effects .
- Drug Interaction Studies : Given its role as a cytochrome P450 inhibitor, this compound has been included in studies assessing drug-drug interactions. These studies are critical for understanding how this compound may affect the pharmacokinetics of co-administered medications .
Synthetic Routes and Applications
This compound can be synthesized through several methods, allowing for flexibility in reaction conditions. Its unique structure makes it valuable in both academic research and industrial applications, including:
Properties
IUPAC Name |
3-bromopropoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUXTZLDBVEZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379794 | |
Record name | Benzyl 3-bromopropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54314-84-0 | |
Record name | Benzyl 3-bromopropyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54314-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-bromopropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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